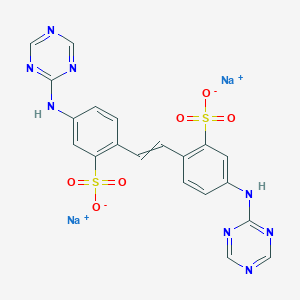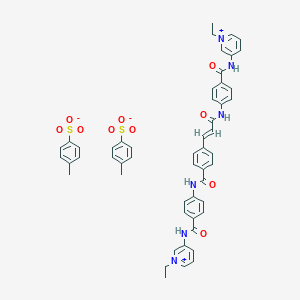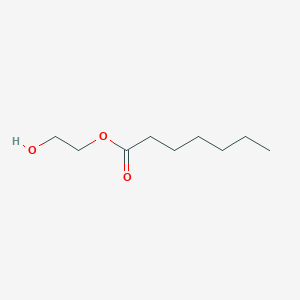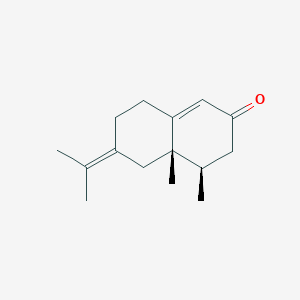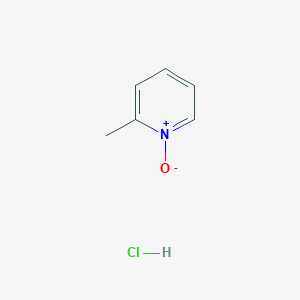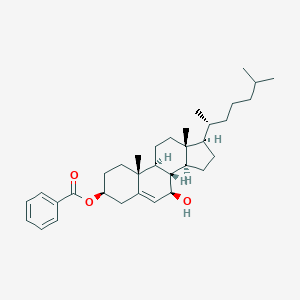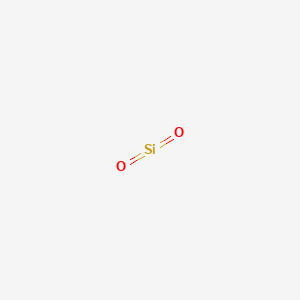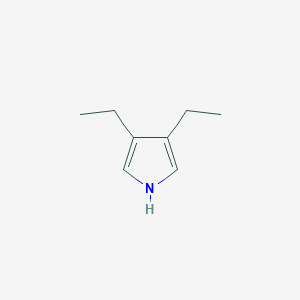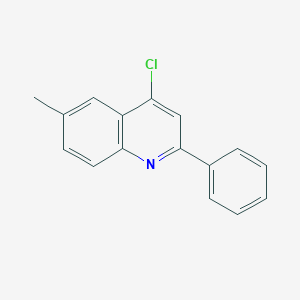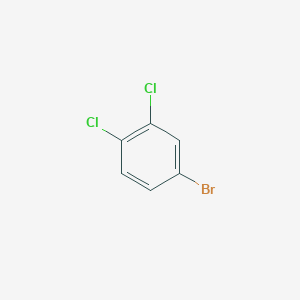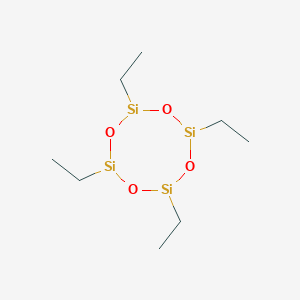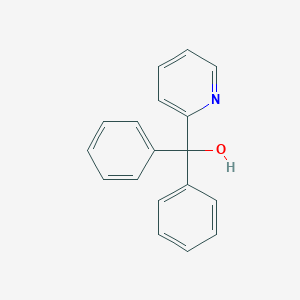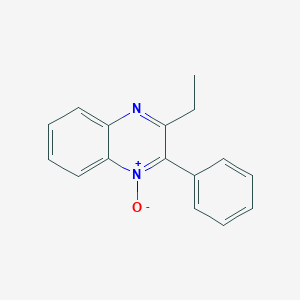
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium, also known as EOPQ, is a quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in various fields. EOPQ is a positively charged molecule that can interact with negatively charged biomolecules, making it a promising candidate for a variety of biological applications.
作用機序
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium works by binding to negatively charged biomolecules through electrostatic interactions. Once bound, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium emits fluorescence, which can be detected using a fluorescence microscope.
生化学的および生理学的効果
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been shown to have minimal biochemical and physiological effects on cells and tissues, making it an ideal probe for visualizing biomolecules in living cells.
実験室実験の利点と制限
One of the main advantages of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is its high specificity for negatively charged biomolecules, which allows for selective visualization of these molecules in cells and tissues. However, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has limited applications in studying neutral or positively charged biomolecules. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has a relatively short half-life and can be toxic at high concentrations, which limits its use in certain experiments.
将来の方向性
There are several future directions for the use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research. One potential application is in the development of new diagnostic tools for diseases such as cancer, which are characterized by changes in the distribution of biomolecules in cells and tissues. Additionally, 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium could be used to study the dynamics of biomolecule interactions in living cells and tissues, providing new insights into cellular processes such as gene expression and protein signaling. Finally, further research is needed to optimize the synthesis and use of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium in scientific research, including the development of new derivatives with improved properties.
合成法
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be synthesized through a multi-step process that involves the reaction of 2-phenylquinoxaline with ethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to produce 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium.
科学的研究の応用
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium has been found to have various applications in scientific research. One of the most significant applications of 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium is in the field of fluorescence microscopy. 3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium can be used as a fluorescent probe to visualize the distribution of negatively charged biomolecules such as DNA, RNA, and proteins in cells and tissues.
特性
CAS番号 |
16007-76-4 |
|---|---|
製品名 |
3-Ethyl-1-oxido-2-phenylquinoxalin-1-ium |
分子式 |
C16H14N2O |
分子量 |
250.29 g/mol |
IUPAC名 |
3-ethyl-1-oxido-2-phenylquinoxalin-1-ium |
InChI |
InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3 |
InChIキー |
DTDAISANQIVFLT-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
正規SMILES |
CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-] |
同義語 |
2-Ethyl-3-phenylquinoxaline 4-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



